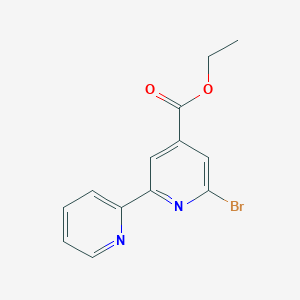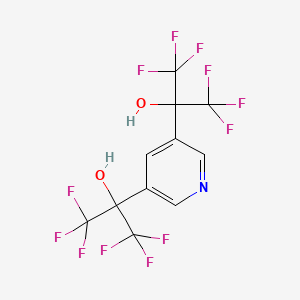
2,2'-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is a fluorinated organic compound characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with 1,1,1,3,3,3-hexafluoropropan-2-ol groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) typically involves the reaction of pyridine derivatives with hexafluoropropanol. One common method includes the use of hydrogen fluoride and isopropanol to produce 1,1,1,3,3,3-hexafluoropropan-2-ol, which is then reacted with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atoms in the hexafluoropropanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Wirkmechanismus
The mechanism of action of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoropropan-2-ol: A simpler fluorinated alcohol with similar properties but lacking the pyridine ring.
3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Another pyridine-based compound with different substituents, used in similar applications.
Uniqueness
2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is unique due to its combination of a pyridine ring and highly fluorinated alcohol groups. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in specialized applications.
Eigenschaften
Molekularformel |
C11H5F12NO2 |
|---|---|
Molekulargewicht |
411.14 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C11H5F12NO2/c12-8(13,14)6(25,9(15,16)17)4-1-5(3-24-2-4)7(26,10(18,19)20)11(21,22)23/h1-3,25-26H |
InChI-Schlüssel |
HNRUXCPLONENTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


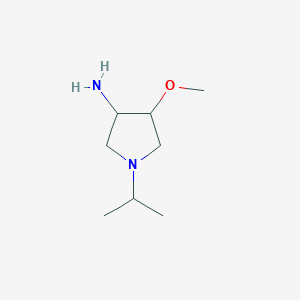
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
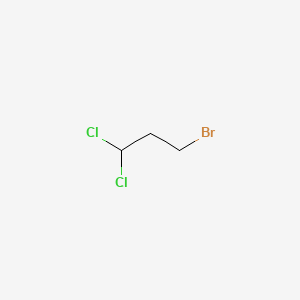
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
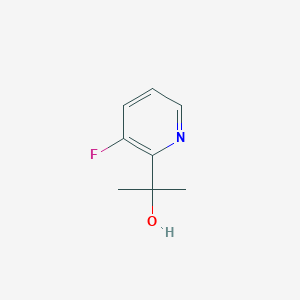

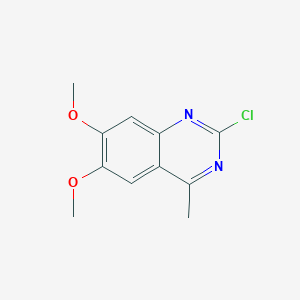
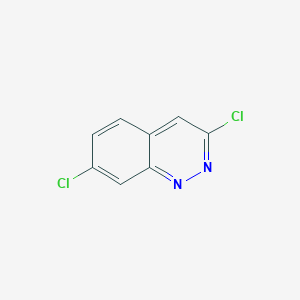

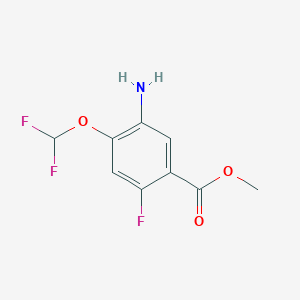
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)


